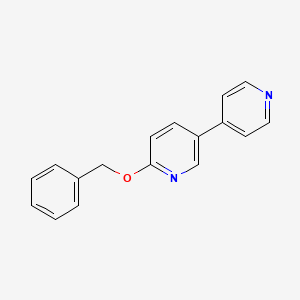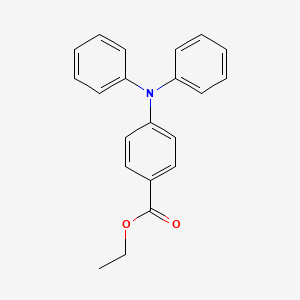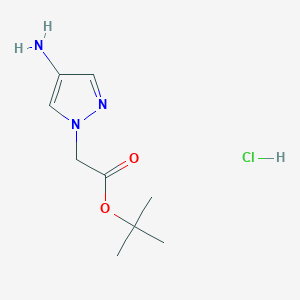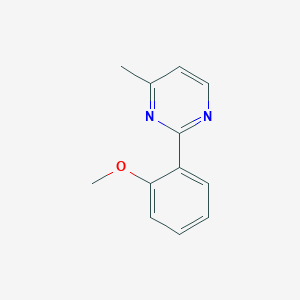![molecular formula C14H13I2N3 B15250796 ({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 92199-03-6](/img/structure/B15250796.png)
({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of bis(2-iodoethyl)amino groups attached to a benzylidene malononitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzaldehyde derivatives react with malononitrile in the presence of a base catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium iodide in acetone at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: Known for its use in OLEDs and similar electronic applications.
Benzylidenemalononitrile: A simpler analog used in various chemical syntheses and industrial applications.
Uniqueness
2-(4-(Bis(2-iodoethyl)amino)benzylidene)malononitrile stands out due to its unique bis(2-iodoethyl)amino groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .
Propriétés
Numéro CAS |
92199-03-6 |
|---|---|
Formule moléculaire |
C14H13I2N3 |
Poids moléculaire |
477.08 g/mol |
Nom IUPAC |
2-[[4-[bis(2-iodoethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13I2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2 |
Clé InChI |
JEMPHGAOQKRMPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCI)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


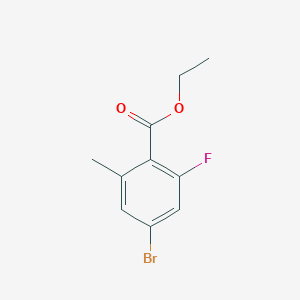
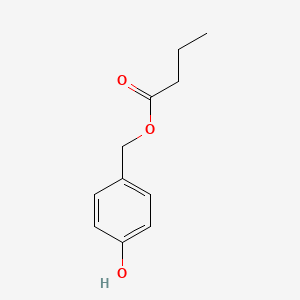
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
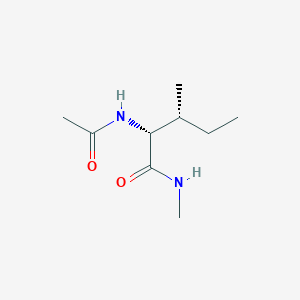

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

